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Compound of Interest |

Compound Name: 4-(Azetidin-3-yloxy)piperidine

CAS No.: 1441004-41-6

Cat. No.: B1450590

\ J

Physicochemical Profile, Synthetic Methodology,
and Medicinal Utility

Executive Summary

4-(Azetidin-3-yloxy)piperidine (CAS: 1441004-41-6) is a bicyclic diamine ether primarily
utilized as a hydrophilic scaffold and linker in medicinal chemistry.[1][2] Characterized by a
molecular weight of 156.23 g/mol , this molecule features an azetidine ring linked via an ether
oxygen to the 4-position of a piperidine ring.

Unlike simple alkyl chains, this ether-linked scaffold offers reduced lipophilicity (lower cLogP)
and defined vectors for substituent exit, making it a "privileged structure" in Fragment-Based
Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACS). It serves as a critical
building block for modulating physicochemical properties such as metabolic stability and
agueous solubility in lead optimization.

Physicochemical Specifications

The following data represents the core identifiers and properties for the free base form of the
molecule.
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Property Value Notes
IUPAC Name 4-(Azetidin-3-yloxy)piperidine
CAS Number 1441004-41-6 Free base
Molecular Formula CsH16N20
Molecular Weight 156.23 g/mol Exact Mass: 156.1263
Physical State Viscous oil or low-melting solid  Hygroscopic as free base
Boiling Point ~280°C (Predicted) 760 mmHg

~9.8 (Piperidine), ~8.5 Basic amines require salt
PKa (Caleulated) (Azetidine) formation for stability
cLogP -0.3t0 0.2 Highly polar/hydrophilic
H-Bond Donors 2 (NH groups)
H-Bond Acceptors 3 (2 NH + 1 Ether O)

Synthetic Methodology

As a Senior Application Scientist, | recommend an orthogonal protection strategy utilizing
nucleophilic substitution (SN2). Direct coupling of unprotected amines is low-yielding due to
competing N-alkylation. The protocol below ensures regiospecific O-alkylation.

Core Reaction Logic

The synthesis relies on the displacement of a leaving group (mesylate) on the sterically less
hindered 3-position of the azetidine ring by the alkoxide generated from 4-hydroxypiperidine.

e Nucleophile:N-Cbz-4-hydroxypiperidine (Stable to basic alkylation conditions).
» Electrophile:tert-Butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (Activated alcohol).

e Base: Sodium Hydride (NaH) in DMF.

Step-by-Step Protocol

Step 1: Activation of Azetidin-3-ol
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Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0°C.

Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

Stir at 0°C for 2 hours. Quench with NaHCOs, extract with DCM, and dry over NazSOa.

Concentrate to yield tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate. Use
immediately.

Step 2: Ether Formation (Williamson Synthesis)
e Suspend NaH (60% in oil, 1.5 eq) in anhydrous DMF at 0°C under N-2.

¢ Add N-Cbhz-4-hydroxypiperidine (1.0 eq) dissolved in DMF dropwise. Stir for 30 min to
generate the alkoxide.

e Add the mesylate from Step 1 (1.2 eq) dissolved in DMF.

o Heat the mixture to 60—80°C for 12—16 hours. (Monitoring by LCMS is critical; look for the
disappearance of the piperidine peak).

o Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to
remove DMF. Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Global Deprotection (To obtain Free Base)

o Method A (Hydrogenolysis): Dissolve intermediate in MeOH, add Pd/C (10% w/w), and stir
under Hz balloon (remove Chz).

o Method B (Acidolysis): Treat with TFA/DCM (1:4) to remove Boc.

e Note: To isolate the CAS 1441004-41-6 (Free Base), perform both deprotections sequentially
or use conditions that cleave both (e.g., HBr/AcOH, though harsh). Standard practice is to
isolate as the Dihydrochloride salt.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis described above.
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Figure 1: Convergent synthetic route for 4-(Azetidin-3-yloxy)piperidine via mesylate

displacement.

Applications in Drug Discovery

The 4-(Azetidin-3-yloxy)piperidine scaffold is increasingly deployed in "Lead Optimization”

phases for two primary reasons:

Solubility Enhancement: Replacing a cyclohexyl or phenyl linker with this saturated
heterocyclic ether significantly lowers LogP and increases Fraction sp3 (Fsp3), correlating
with improved clinical success rates.

PROTAC Linkers: The diamine functionality allows for orthogonal attachment. The azetidine
nitrogen can be linked to an E3 ligase ligand (e.g., VHL or Cereblon binder), while the
piperidine nitrogen connects to the Warhead (POI binder). The ether oxygen introduces a
"kink" in the chain, providing a distinct vector compared to linear alkyl linkers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.651341-54-7|(R)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]
o 2.793667-32-0|(S)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]

e To cite this document: BenchChem. [Technical Guide: 4-(Azetidin-3-yloxy)piperidine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1450590#4-azetidin-3-yloxy-piperidine-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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